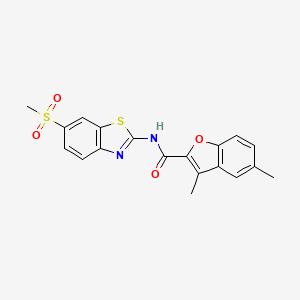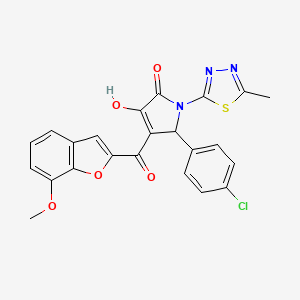![molecular formula C30H35N3O4S2 B12147066 4-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12147066.png)
4-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and various aromatic substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the aromatic substituents. Common reagents might include thionyl chloride, diethylamine, and various aromatic aldehydes or ketones. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the aromatic rings or the thiazole ring.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the imino group or other functional groups.
Substitution: Replacement of one functional group with another, particularly on the aromatic rings.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Conditions would vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, possibly as enzyme inhibitors or receptor modulators.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
作用机制
The mechanism of action for this compound would depend on its specific bioactivity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds might include other thiazole derivatives, sulfonamides, or aromatic imines. Examples could be:
- 4-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide
- 4-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which may confer unique chemical and biological properties.
属性
分子式 |
C30H35N3O4S2 |
|---|---|
分子量 |
565.8 g/mol |
IUPAC 名称 |
4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)imino-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C30H35N3O4S2/c1-6-32(7-2)39(34,35)26-15-11-24(12-16-26)27-21-38-30(31-25-13-8-22(3)9-14-25)33(27)19-18-23-10-17-28(36-4)29(20-23)37-5/h8-17,20-21H,6-7,18-19H2,1-5H3 |
InChI 键 |
BWBHIVHBHDZLLR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)C)N2CCC4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12146986.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12146994.png)
}-N-(9-ethylcarba zol-3-yl)acetamide](/img/structure/B12147001.png)
![ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12147009.png)
![3-chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12147010.png)

![4-{(E)-hydroxy[1-(3-methoxypropyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12147014.png)

![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12147037.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12147039.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147044.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12147051.png)
![Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12147053.png)

